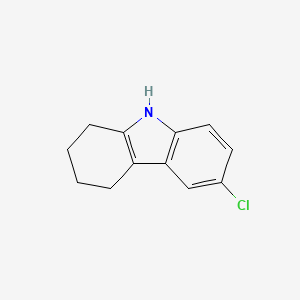

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole

Übersicht

Beschreibung

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is a member of the class of carbazoles, which are tricyclic aromatic compounds. This compound is characterized by the presence of a chlorine atom at the 6th position and a tetrahydrocarbazole structure, which includes a partially saturated ring system. It has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Huntington’s disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 6-chloroindole.

Cyclization: The precursor undergoes cyclization to form the tetrahydrocarbazole ring system. This step often involves the use of acidic or basic catalysts to facilitate the ring closure.

Hydrogenation: The resulting intermediate is subjected to hydrogenation to reduce the double bonds and achieve the tetrahydro structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

Catalytic Hydrogenation: Using palladium or platinum catalysts to achieve selective hydrogenation.

Automated Synthesis: Employing automated reactors to control reaction parameters precisely and ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.

Reduction: Reduction reactions can further saturate the ring system or modify the chlorine substituent.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or hydroxyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, hydroxide ions.

Major Products Formed

Oxidation: Carbazole derivatives with ketone or aldehyde groups.

Reduction: Fully saturated carbazole derivatives.

Substitution: Amino or hydroxyl-substituted carbazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research has highlighted the potential of carbazole derivatives, including 6-chloro-2,3,4,9-tetrahydro-1H-carbazole, as antiviral agents. A study indicated that certain carbazole compounds exhibit significant activity against viruses such as Human Cytomegalovirus (HCMV) and Hepatitis C Virus (HCV).

Key Findings:

- Compounds with a carbazole scaffold showed low cytotoxicity while effectively inhibiting viral replication.

- The structure-activity relationship (SAR) demonstrated that substituents at specific positions on the carbazole ring significantly influence antiviral potency .

| Compound Name | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| This compound | HCV Genotype 1b | 0.031 | >50 | >1612 |

| Indolocarbazoles | HCMV | Varies | Low | High |

SIRT1 Modulation

The compound is known for its role as a SIRT1 inhibitor. SIRT1 is a class III histone deacetylase involved in various cellular processes including aging and inflammation. Inhibition of SIRT1 has therapeutic implications for diseases associated with aging and metabolic disorders.

Research Insights:

- The compound's analogs have shown promise in modulating SIRT1 activity, which could lead to novel treatments for age-related diseases.

- Case studies suggest that the compound can enhance SIRT1 activity in certain contexts, potentially mitigating inflammation and improving metabolic profiles .

Preparation Methods

The synthesis of this compound has been explored through various chemical processes. Notably, methods involving halogenation and cyclization have been documented.

Synthesis Overview:

- Halogenation reactions typically involve bromination followed by cyclization to form the carbazole framework.

- Advanced synthetic routes aim to improve yield and purity while minimizing environmental impact .

| Reaction Step | Description |

|---|---|

| Halogenation | Introduction of chlorine at the 6-position via electrophilic substitution. |

| Cyclization | Formation of the carbazole ring through intramolecular reactions. |

Antiviral Efficacy Against HCMV

A detailed investigation into the efficacy of this compound against HCMV revealed its ability to inhibit viral replication effectively. The study measured cytotoxicity and antiviral activity using various concentrations.

Results Summary:

- The compound exhibited an IC50 value significantly lower than that of established antiviral drugs.

- Toxicity assays confirmed a favorable therapeutic index compared to existing treatments .

SIRT1 Activation in Inflammatory Diseases

In a clinical setting, researchers evaluated the effects of SIRT1 modulation by this compound on lung transplant patients experiencing bronchiolitis obliterans syndrome (BOS). The study aimed to assess changes in inflammatory markers post-treatment.

Findings:

Wirkmechanismus

The mechanism of action of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole involves the inhibition of the enzyme SirT1. This enzyme is involved in the regulation of protein deacetylation, which affects various cellular processes. By inhibiting SirT1, the compound increases the acetylation of target proteins, leading to changes in gene expression and cellular function. This mechanism is particularly relevant in the context of neurodegenerative diseases, where the modulation of protein acetylation can have therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: A derivative with an additional carboxamide group, studied for similar therapeutic applications.

6-Chloro-1,2,3,4-tetrahydroisoquinoline: Another chlorine-substituted tetrahydro compound with distinct biological activities.

6-Chloro-4-phenylquinazolin-2-carboxaldehyde: A structurally related compound with different pharmacological properties.

Uniqueness

This compound is unique due to its specific substitution pattern and its ability to inhibit SirT1 selectively. This selectivity makes it a valuable compound for studying the role of protein acetylation in disease and for developing targeted therapies .

Biologische Aktivität

Overview

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is a synthetic compound belonging to the carbazole family, characterized by its unique chemical structure that includes a chlorine atom at the 6th position and a tetrahydrocarbazole framework. This compound has garnered attention for its biological activity, particularly as a selective inhibitor of Sirtuin 1 (SIRT1), an enzyme involved in various cellular processes including metabolism, aging, and neurodegeneration.

The primary mechanism of action for this compound involves its interaction with SIRT1. It acts as a potent inhibitor with an IC50 value of approximately 98 nM, which indicates its high specificity for this enzyme compared to other sirtuins (IC50 values of 19.6 μM for SIRT2 and 48.7 μM for SIRT3) . The inhibition of SIRT1 leads to the modulation of various biochemical pathways, particularly affecting the deacetylation process of proteins like p53 and huntingtin.

Pharmacokinetics

This compound is noted for its favorable pharmacokinetic properties:

- Oral Bioavailability : Demonstrated to be orally bioavailable.

- Serum Half-life : Approximately 136 minutes in vivo in mice.

- Absorption : Rapidly absorbed with a median time to maximum concentration (tmax) of around 3 hours after administration .

Cellular Effects

The inhibition of SIRT1 by this compound has significant implications for cellular health:

- Neurodegenerative Diseases : It has been studied for potential therapeutic applications in conditions such as Huntington's disease by promoting the clearance of abnormal proteins associated with neurodegeneration .

- Inflammation Regulation : SIRT1 is known to negatively regulate inflammation; thus, inhibiting it may lead to increased inflammatory responses in certain contexts .

Case Studies and Clinical Trials

A notable exploratory clinical trial involving selisistat (the carboxamide derivative of this compound) was conducted on early-stage Huntington's disease patients. Key findings include:

- Study Design : 55 patients were randomized to receive either selisistat at doses of 10 mg/day or 100 mg/day versus a placebo over a period of 14 days.

- Safety and Tolerability : The study demonstrated that selisistat was safe and well-tolerated at the specified doses.

- Biomarker Analysis : The trial aimed to evaluate the effects on levels of soluble mutant huntingtin and other markers related to disease modulation .

Data Table: Summary of Biological Activity

| Parameter | Value/Description |

|---|---|

| Chemical Structure | This compound |

| Target Enzyme | Sirtuin 1 (SIRT1) |

| IC50 (SIRT1) | ~98 nM |

| IC50 (SIRT2) | ~19.6 μM |

| IC50 (SIRT3) | ~48.7 μM |

| Oral Bioavailability | Yes |

| Serum Half-life | ~136 minutes in mice |

| Clinical Trial Population | Early-stage Huntington's disease patients (n=55) |

| Duration of Clinical Study | 14 days |

Eigenschaften

IUPAC Name |

6-chloro-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQQPGJXOHSTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10315950 | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36684-65-8 | |

| Record name | 36684-65-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1,2,3,4-tetrahydrocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide?

A1: this compound-1-carboxamide, also known as selisistat, acts as a potent and selective inhibitor of sirtuin proteins, particularly Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2) [, , , , , ]. Sirtuins are a class of NAD+-dependent deacetylases involved in regulating various cellular processes, including metabolism, stress responses, and aging.

Q2: How does selisistat inhibit SIRT1?

A2: Selisistat inhibits SIRT1 by exploiting its unique NAD+-dependent deacetylation mechanism. It binds to the nicotinamide site and a neighboring pocket within SIRT1, interacting with the ribose moiety of NAD+ or its coproduct, 2'-O-acetyl-ADP ribose []. This interaction stabilizes the closed conformation of the enzyme, preventing product release and effectively inhibiting SIRT1 activity.

Q3: What makes selisistat a desirable inhibitor compared to other sirtuin inhibitors?

A3: Unlike earlier sirtuin inhibitors, selisistat demonstrates high potency and selectivity for SIRT1 and SIRT2 [, ]. This selectivity is attributed to its specific interactions with the NAD+ binding site and its exploitation of the sirtuin catalytic mechanism, resulting in potent inhibition of SIRT1 and moderate inhibition of SIRT3, while other sirtuins are less affected [].

Q4: What are the potential therapeutic applications of selisistat based on its mechanism of action?

A4: Given its ability to inhibit SIRT1 and SIRT2, selisistat has shown promise in preclinical studies for treating diseases where sirtuin activity is implicated. For instance, selisistat has demonstrated efficacy in alleviating pathology in multiple animal and cell models of Huntington's disease by restoring global acetylation levels [, ].

Q5: Has selisistat shown efficacy in other disease models?

A5: Beyond Huntington's disease, research indicates that selisistat can inhibit renal interstitial fibroblast activation and attenuate renal interstitial fibrosis in obstructive nephropathy, suggesting its therapeutic potential for chronic kidney disease []. Additionally, studies have shown that it can protect liver cells (HepG2) from oxidative damage induced by hydrogen peroxide through a mechanism involving SIRT1 activation [].

Q6: Are there any structural analogs of selisistat that exhibit similar inhibitory activity towards sirtuins?

A6: Yes, researchers have synthesized a series of oxadiazole-carbonylaminothioureas as potential SIRT1 and SIRT2 inhibitors. These compounds were designed based on virtual screening hits and exhibited comparable inhibitory activity to selisistat []. Similarly, N(epsilon)-thioacetyl-lysine-containing tri-, tetra-, and pentapeptides have been investigated as SIRT1 and SIRT2 inhibitors, with some showing equipotent inhibitory activity to selisistat [].

Q7: Has the interaction of selisistat with other proteins been investigated?

A7: While the primary target of selisistat is sirtuins, structural studies have explored its interaction with other proteins. For instance, crystal structures of selisistat in complex with the E. coli sliding clamp have been reported [, ], offering insights into its binding properties and potential off-target interactions.

Q8: Are there specific biomarkers or diagnostic tools being explored to assess selisistat's efficacy in preclinical or clinical settings?

A8: While the provided research doesn't delve into specific biomarkers for selisistat, it highlights the importance of monitoring acetylation levels as a potential indicator of its activity []. Further research is likely necessary to identify and validate specific biomarkers for predicting treatment response or identifying potential adverse effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.